Methyl 3-(2-amino-4-fluorophenoxy)benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-(2-amino-4-fluorophenoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-amino-4-fluorophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .
Chemical Reactions Analysis
Methyl 3-(2-amino-4-fluorophenoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions, using reagents like sodium azide or potassium cyanide to introduce different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzoates and phenoxy derivatives .
Scientific Research Applications
Methyl 3-(2-amino-4-fluorophenoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme-substrate interactions and protein-ligand binding, aiding in the understanding of biochemical pathways and mechanisms.
Medicine: Research involving this compound focuses on its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-4-fluorophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use, but common targets include kinases, phosphatases, and other regulatory proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Methyl 3-(2-amino-4-fluorophenoxy)benzoate can be compared with similar compounds such as Methyl 3-(4-amino-2-fluorophenoxy)benzoate and other substituted benzoates. These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications compared to its analogs .
Similar Compounds
- Methyl 3-(4-amino-2-fluorophenoxy)benzoate
- Methyl 3-(2-amino-4-chlorophenoxy)benzoate
- Methyl 3-(2-amino-4-bromophenoxy)benzoate
These compounds are used in similar research contexts but may exhibit different reactivity and biological effects due to variations in their substituents .
Properties
IUPAC Name |
methyl 3-(2-amino-4-fluorophenoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKSFOMNCVKMAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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